molecular formula C18H21NO3 B12450783 benzyl N-benzyl-N-(3-hydroxypropyl)carbamate

benzyl N-benzyl-N-(3-hydroxypropyl)carbamate

Cat. No.: B12450783
M. Wt: 299.4 g/mol
InChI Key: YLJVGNCRWGLWOC-UHFFFAOYSA-N
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Description

Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate is an organic compound with the molecular formula C18H21NO3 It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, a hydroxypropyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 3-aminopropanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the nucleophilic attack of the amine group on the carbonyl carbon of the benzyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, efficient mixing, and precise temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-benzyl-N-(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(3-hydroxypropyl)carbamate: Lacks the additional benzyl group, resulting in different chemical and biological properties.

    N-benzyl-N-(3-hydroxypropyl)carbamate: Similar structure but without the benzyl group on the nitrogen atom.

    Benzyl carbamate: Simplified structure with only one benzyl group and a carbamate linkage.

Uniqueness

Benzyl N-benzyl-N-(3-hydroxypropyl)carbamate is unique due to the presence of both benzyl and hydroxypropyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

benzyl N-benzyl-N-(3-hydroxypropyl)carbamate

InChI

InChI=1S/C18H21NO3/c20-13-7-12-19(14-16-8-3-1-4-9-16)18(21)22-15-17-10-5-2-6-11-17/h1-6,8-11,20H,7,12-15H2

InChI Key

YLJVGNCRWGLWOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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